Gentisoyl glucoside

Description

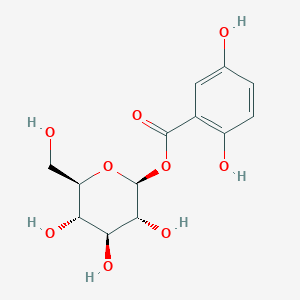

Structure

3D Structure

Properties

CAS No. |

23445-11-6 |

|---|---|

Molecular Formula |

C13H16O9 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,5-dihydroxybenzoate |

InChI |

InChI=1S/C13H16O9/c14-4-8-9(17)10(18)11(19)13(21-8)22-12(20)6-3-5(15)1-2-7(6)16/h1-3,8-11,13-19H,4H2/t8-,9-,10+,11-,13+/m1/s1 |

InChI Key |

ZDYMSMNATFVIJZ-HMUNZLOLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Presence in Angiosperm Species

Gentisoyl glucoside has been identified in Citrus sinensis L., commonly known as the sweet orange. Early studies associated the presence of this compound with citrus greening disease, also known as Huanglongbing (HLB). A fluorescent substance observed in the bark and fruit albedo of virus-infected citrus trees was later identified as this compound. cabidigitallibrary.orgufl.edu Its concentration was noted to increase in the bark and albedo of citrus trees affected by the virus. cabidigitallibrary.orgufl.eduufl.edu

Research has shown that while this compound is present in both healthy and greening-infected citrus tissues, its concentration can increase significantly in some species and cultivars as disease symptoms develop. ufl.edu However, it was concluded that the compound cannot be used as a reliable marker for greening tolerance or susceptibility. ufl.edu Further studies have continued to investigate the changes in secondary metabolites, including this compound, in response to HLB infection. cabidigitallibrary.orgufl.eduannualreviews.org

Table 1: Detection of this compound in Citrus sinensis L.

| Plant Part | Condition | Reference |

| Bark | Virus-infected | cabidigitallibrary.orgufl.edu |

| Fruit Albedo | Virus-infected | cabidigitallibrary.orgufl.eduufl.edu |

| Leaves | Healthy and Greening-infected | ufl.edu |

Metabolomic profiling of mango (Mangifera indica Linn) leaf extract has confirmed the presence of this compound. mdpi.comresearchgate.netresearchgate.net Through techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry, this compound was identified as one of the numerous compounds in the leaf extract. mdpi.comresearchgate.netresearchgate.net These studies aimed to characterize the full metabolomic profile of mango leaves to understand their various biological activities. mdpi.comresearchgate.net

Table 2: Identification of this compound in Mangifera indica Linn

| Plant Part | Analytical Method | Reference |

| Leaf | UHPLC-High Resolution Orbitrap Mass Spectrometry | mdpi.comresearchgate.netresearchgate.net |

In the leaves of the potato plant (Solanum tuberosum L.), this compound has been tentatively identified. ugr.es A comprehensive analysis of potato leaf extracts using high-performance liquid chromatography combined with mass spectrometry revealed the presence of two isomers of this compound. ugr.es This research highlighted that derivatives of gentisic acid, including this compound, were found at considerable concentrations in potato leaves. ugr.es

Table 3: Tentative Identification of this compound in Solanum tuberosum L. Leaves

| Compound | Retention Time (min) | Molecular Formula | Reference |

| This compound isomer 1 | 4.71 | C₁₃H₁₆O₈ | ugr.es |

| This compound isomer 2 | 5.98 | C₁₃H₁₆O₉ | ugr.es |

This compound has been reported in the Mediterranean shrub Cistus ladanifer. uminho.ptmdpi.comulisboa.pt Chemical characterization of phenolic extracts from this plant, using high-performance liquid chromatography, led to the identification of this compound. uminho.pt It is listed as one of the major phytochemical constituents found in the aerial parts or the whole plant. mdpi.comulisboa.ptresearchgate.netencyclopedia.pub

Table 4: Occurrence of this compound in Cistus ladanifer

| Plant Part | Finding | Reference |

| Aerial Part/Whole Plant | Identified as a phytochemical constituent | uminho.ptmdpi.comulisboa.ptresearchgate.netencyclopedia.pub |

While extensive research has been conducted on the phytochemical composition of various Sideritis species, including S. raeseri and S. scardica, the direct identification of this compound is not explicitly mentioned in the provided search results. journalejmp.comfrontiersin.orgnih.govacgpubs.orgmdpi.com These studies focus on other classes of compounds such as flavonoids, phenylethanoid glycosides, and phenolic acids. frontiersin.orgnih.govacgpubs.org

In the study of the underground floral differentiation of Erythronium japonicum, 1-O-Gentisoyl-D-glucoside was identified as one of the metabolites. semanticscholar.org Its levels were analyzed in correlation with gene expression during different stages of flower development. semanticscholar.org Previous phytochemical investigations of the aerial parts of E. japonicum have led to the isolation of various other compounds, but this compound was not among them in those specific studies. psu.edu

Table 5: Identification of this compound in Erythronium japonicum

| Plant Part | Study Focus | Reference |

| Underground Floral Structures | Metabolomic analysis of floral differentiation | semanticscholar.org |

Apricot (e.g., 'Shushanggan Apricot' fruits)

The compound 1-O-gentisoyl-D-glucoside has been identified in the fruits of the 'Shushanggan Apricot' (Prunus armeniaca). mdpi.comnih.gov Research on the metabolic changes during fruit development revealed a specific accumulation pattern for this compound.

Litchi (e.g., Litchi chinensis)

In Litchi chinensis, 1-O-gentisoyl-D-glucoside has been detected, particularly in the leaves. nih.govfrontiersin.orgresearchgate.net A comparative study between a mutant litchi plant ('N7V') and its mother plant ('N7N') found higher levels of 1-O-gentisoyl-D-glucoside in the leaves of the mutant variety. nih.govfrontiersin.orgresearchgate.net While leaves were shown to have a higher general content of phenolic acids compared to fruits, the specific distribution of this compound in litchi fruit was not detailed in the available research. nih.gov

Eucommia ulmoides

Eucommia ulmoides, a plant utilized in traditional medicine, contains a variety of glycosides, including iridoid glycosides and phenolic acids. nih.gov Specifically, 1-O-Gentisoyl-β-D-glucoside has been identified as one of the phenolic acids present in the leaves of E. ulmoides, particularly noted in the context of processing for leaf tea. The plant's bark, leaves, and seeds are known to accumulate various lignans (B1203133) and iridoid glycosides, such as aucubin (B1666126) and geniposide. nih.govresearchgate.net

Tissue-Specific Accumulation Patterns

The accumulation of this compound demonstrates marked differences depending on the specific plant tissue.

Bark and Albedo : In citrus trees (Citrus sinensis) affected by Huanglongbing (greening disease), this compound has been found to accumulate in the bark and the albedo (the white, spongy part of the rind). cabidigitallibrary.orgufl.edu Its presence was historically used as a fluorescent marker to detect the disease. cabidigitallibrary.orgfao.orgufl.edu

Leaves : Studies have confirmed the presence of this compound in the leaves of several species. In Litchi chinensis, leaves were found to contain higher levels of 1-O-gentisoyl-D-glucoside compared to the fruit. nih.govresearchgate.net Similarly, it is a known constituent of Eucommia ulmoides leaves. In citrus trees with greening disease, changes in the concentration of this compound and other secondary metabolites are observed in the leaves. cabidigitallibrary.org

Fruits : In the 'Shushanggan Apricot', 1-O-gentisoyl-D-glucoside is present in the fruit, with its concentration varying significantly with the stage of development. mdpi.comnih.gov In citrus, the compound has been detected in the albedo of the fruit. cabidigitallibrary.orgufl.edu

The following table summarizes the documented tissue-specific accumulation of this compound.

| Plant | Tissue | Compound Form | Reference |

| Apricot (Prunus armeniaca 'Shushanggan') | Fruit | 1-O-gentisoyl-D-glucoside | mdpi.comnih.gov |

| Litchi (Litchi chinensis) | Leaves | 1-O-gentisoyl-D-glucoside | nih.govfrontiersin.orgresearchgate.net |

| Eucommia ulmoides | Leaves | 1-O-Gentisoyl-β-D-glucoside | |

| Citrus (Citrus sinensis) | Bark, Albedo, Leaves | This compound | cabidigitallibrary.orgufl.edu |

Environmental and Developmental Influences on Accumulation

The concentration of this compound within a plant is not static; it is influenced by both the plant's developmental stage and various external environmental factors.

The table below details the developmental accumulation pattern of 1-O-gentisoyl-D-glucoside in 'Shushanggan Apricot' fruits.

| Developmental Stage | Description | Accumulation Pattern of 1-O-gentisoyl-D-glucoside | Reference |

| G | Immature Green | Lower than CC I | mdpi.comnih.gov |

| CC I | Color Changing I | Highest accumulation | mdpi.comnih.gov |

| CC II | Color Changing II | Rapidly decreasing | mdpi.comnih.gov |

| M | Fully Mature | Low levels | mdpi.comnih.gov |

Environmental Influences: Biotic and abiotic stressors are significant drivers of this compound accumulation.

Plant Disease : The most striking example is the response of citrus trees to Huanglongbing (HLB) or greening disease. The presence of the causal bacterium leads to a significant accumulation of this compound in the bark and albedo. cabidigitallibrary.orgufl.edu Its concentration has been shown to be significantly correlated with the severity of HLB symptoms. cabidigitallibrary.org This response is considered part of the plant's defense mechanism.

Other Stressors : While direct studies on this compound are limited, research on other secondary metabolites in plants like Dendrobium officinale shows that environmental factors such as altitude, temperature, and light significantly affect their accumulation. frontiersin.org For instance, 1-O-Gentisoyl-β-D-glucoside was identified as a phenolic acid in D. officinale, and its levels, along with other metabolites, varied depending on the plant's origin, which implicates environmental conditions in its synthesis. frontiersin.org

Biosynthesis and Metabolic Pathways

Glucoside Formation Mechanisms and Enzymatic Glycosylation

The biosynthesis of Gentisoyl glucoside, like other plant glycosides, is primarily achieved through enzymatic glycosylation. This process involves the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, which in this case is gentisic acid.

The key enzymes mediating this reaction are UDP-glycosyltransferases (UGTs) . nih.govresearchgate.netresearchgate.net These enzymes utilize an activated sugar donor, typically UDP-glucose (uridine diphosphate (B83284) glucose) , to attach the glucose molecule to the gentisic acid backbone. uni-regensburg.denih.gov The reaction is highly specific, ensuring the correct attachment of the sugar to a particular hydroxyl group on the gentisic acid molecule. Plant UGTs are a large and diverse family of enzymes, and while the specific UGT responsible for the synthesis of this compound has not been definitively identified, it is known that various UGTs exhibit activity towards phenolic acids. nih.govnih.gov For instance, the UGT89B1 from Raphanus sativus has been shown to glycosylate di- and trihydroxy benzoic acids. nih.gov The general mechanism of UGTs involves a conserved C-terminal domain, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is responsible for binding the UDP-sugar donor. researchgate.netuni-regensburg.de The N-terminal region of the enzyme, which is more variable, determines the specificity for the acceptor molecule (the aglycone). researchgate.net

The enzymatic synthesis of glycosides offers several advantages over chemical synthesis, including high regio- and stereospecificity under mild reaction conditions. nih.gov

Relationship with Gentisic Acid (Aglycone) Metabolism

This compound is intrinsically linked to the metabolism of its aglycone, gentisic acid (2,5-dihydroxybenzoic acid). nih.govnih.gov In plants, glycosylation is a common strategy to modify the properties of bioactive compounds. nih.govresearchgate.net The addition of a glucose molecule to gentisic acid increases its water solubility and chemical stability, facilitating its storage in plant vacuoles and transport throughout the plant. researchgate.net

Therefore, this compound can be considered a storage or transport form of gentisic acid. The biological activity of the molecule is often attributed to the aglycone, which can be released when needed through enzymatic hydrolysis. This relationship allows the plant to maintain a pool of gentisic acid in a less reactive, soluble form, which can be activated upon specific physiological or environmental triggers.

Integration within Broader Secondary Metabolite Pathways

The biosynthesis of this compound does not occur in isolation but is integrated within the complex network of plant secondary metabolism.

The precursor to this compound, gentisic acid, is synthesized via the shikimate pathway . nih.govnih.gov This pathway is a central route in plant metabolism that produces the aromatic amino acids phenylalanine and tyrosine. nih.govbiotech-asia.org These amino acids are the entry point into the phenylpropanoid pathway , which is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and coumarins. nih.govbiotech-asia.orgmdpi.com

The phenylpropanoid pathway begins with the deamination of phenylalanine to produce cinnamic acid, which is then converted to p-coumaroyl-CoA. mdpi.com This intermediate is a key branch point that can lead to the production of flavonoids and other phenolic compounds. biotech-asia.orgmdpi.com As gentisic acid is derived from the shikimate pathway, its biosynthesis is fundamentally linked to the phenylpropanoid pathway, which in turn provides the precursors for flavonoid biosynthesis. nih.govbiotech-asia.org While gentisic acid itself is a hydroxybenzoic acid and not a direct intermediate in the main flavonoid biosynthetic route, its formation draws from the same initial pool of precursors.

The release of the active aglycone, gentisic acid, from this compound is catalyzed by β-glucosidases . nih.govbioivt.com These enzymes are glycoside hydrolases that specifically cleave the β-glycosidic bond between the glucose and the gentisic acid molecule. bioivt.com This hydrolysis is a critical step for the activation of the compound, as the biological effects are often associated with the aglycone. nih.gov

β-glucosidases are widespread in nature and can be found in plants, microorganisms, and animals. nih.gov In plants, they are involved in various processes, including defense against herbivores and pathogens, by releasing toxic or deterrent aglycones from their inactive glucoside forms. The activity of β-glucosidases can be regulated by various factors, allowing the plant to control the release of the aglycone in response to specific stimuli. The hydrolysis reaction involves the cleavage of the glycosidic bond with the addition of a water molecule, yielding free gentisic acid and glucose. researchgate.net

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| UDP-glycosyltransferases (UGTs) | Glucoside formation | Gentisic acid, UDP-glucose | This compound, UDP |

In Vitro Metabolic Transformation Studies

The metabolic fate of ingested glycosides is of significant interest in pharmacology and toxicology. In vitro studies using systems that mimic physiological conditions are employed to understand how these compounds are transformed in the body.

When this compound is ingested, it is likely to undergo metabolic transformation by enzymes in the liver and by the gut microbiota. nih.govnih.gov In vitro models using liver microsomes are commonly used to study phase I and phase II metabolism. researchgate.netnih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which can further conjugate the molecule, and cytochrome P450 enzymes. nih.govnih.gov For a compound like this compound, it is plausible that it could be a substrate for these enzymes, leading to the formation of glucuronide or sulfate (B86663) conjugates. uni-regensburg.de

Furthermore, the gut microbiota plays a crucial role in the metabolism of dietary glycosides. nih.govnih.gov Many gut bacteria produce β-glucosidases that can hydrolyze the glycosidic bond of this compound, releasing gentisic acid. researchgate.net This released aglycone can then be absorbed or further metabolized by the gut microbiota. In vitro studies on a related compound, gentisic acid 5-O-β-D-xyloside, have shown that it can be acted upon by α-glucosidase. nih.gov While specific in vitro metabolic studies on this compound are limited, the general pathways of glycoside metabolism suggest that hydrolysis by gut microbial enzymes is a key transformation step. nih.govnih.gov

Table 2: Potential In Vitro Metabolic Transformations of this compound

| In Vitro System | Potential Transformation | Key Enzymes Involved | Potential Metabolite(s) |

|---|---|---|---|

| Liver Microsomes | Phase II Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | This compound glucuronides/sulfates, Gentisic acid glucuronides/sulfates |

Biological and Ecological Significance

Role in Plant-Pathogen Interactions and Disease Response

Gentisoyl glucoside has been extensively studied for its involvement in the complex interactions between plants and pathogens. Its presence and concentration can serve as a significant indicator of disease, particularly in citrus species.

This compound has been identified as a key biomarker for the detection of Citrus Huanglongbing (HLB), also known as citrus greening disease. This devastating disease is associated with the phloem-limited bacterium Candidatus Liberibacter species. Early research identified a fluorescent compound in the bark and fruit albedo of HLB-affected sweet orange trees, which was later identified as this compound. annualreviews.orgcabidigitallibrary.orgcabidigitallibrary.org This discovery established it as a potential marker for diagnosing the disease. annualreviews.orgagriculturejournals.cz

The detection of this compound has been utilized in various diagnostic techniques. Thin-layer chromatography of extracts from infected plant material reveals a distinct violet-blue fluorescent spot under UV light, corresponding to this compound. cabidigitallibrary.org This method provided an early means of biochemical diagnosis for HLB. agriculturejournals.czufl.eduapsnet.org While molecular methods like PCR are now common for pathogen detection, the analysis of secondary metabolites like this compound remains a valuable approach in understanding the host response to infection. cabidigitallibrary.orgagriculturejournals.cz

| Citrus Species/Cultivar | Tissue | Observation | Reference |

|---|---|---|---|

| Sweet Orange (Citrus sinensis) | Bark, Fruit Albedo, Leaves | Elevated levels in HLB-symptomatic trees. | annualreviews.orgcabidigitallibrary.org |

| Mandarin (Citrus reticulata) | Bark | Detected in trees with leaf mottling symptoms. | cabidigitallibrary.org |

| Calamansi (Citrofortunella microcarpa) | Bark | Highest concentration observed in samples with leaf mottling. | cabidigitallibrary.org |

| Tangelo (C. sinensis x C. reticulata) | Fruit | Detectable in most infected tangelos. | annualreviews.org |

| Lemon (Citrus limon) | Fruit | Detectable in most infected lemons. | annualreviews.org |

| Grapefruit (Citrus paradisi) | Fruit | Sporadically detected. | annualreviews.org |

The concentration of this compound has been shown to correlate with the severity of HLB symptoms. annualreviews.org Studies have demonstrated that as the visual symptoms of the disease progress, the accumulation of this compound in the plant tissues, such as leaves and fruit albedo, increases significantly. ufl.edu For instance, a quantitative analysis of sweet orange trees showed a definitive relationship between the concentration of the this compound marker and the flush cycle of the diseased trees. ufl.edu

In a study comparing apparently healthy and diseased trees of the same cultivar, the concentration of gentisic acid, the aglycone of this compound, was significantly higher in the infected trees. ufl.edu This suggests that the production of this compound is a direct response to the infection and its proliferation. However, it is important to note that there is no linear relationship between the concentration of gentisic acid and the observed tolerance or susceptibility of different citrus cultivars to the disease. ufl.edu

The specificity of this compound as a marker for HLB has been a subject of investigation. Early studies suggested a high degree of specificity for greening disease. ufl.eduufl.edu For example, it was not detected in the bark or albedo of trees affected by other citrus diseases with similar visual symptoms, such as exocortis, citrus blight, and young citrus decline. cabidigitallibrary.org

However, other research indicates that elevated concentrations of this compound can also be found in trees with other conditions, such as stubborn disease, stem pitting (tristeza), and leaf mottle. cabidigitallibrary.org It has also been detected in plants infected with the California stubborn disease. cabidigitallibrary.org This suggests that while this compound is a strong indicator of HLB, its presence may not be exclusively limited to this disease, and it could be part of a more general plant stress response.

| Disease | This compound Detection | Reference |

|---|---|---|

| Huanglongbing (Greening) | Present in high concentrations. | cabidigitallibrary.org |

| Stubborn Disease | Present. | cabidigitallibrary.orgucr.edu |

| Stem Pitting (Tristeza) | Present. | cabidigitallibrary.org |

| Leaf Mottle | Present. | cabidigitallibrary.org |

| Exocortis | Not detected. | cabidigitallibrary.org |

| Citrus Blight | Not detected. | cabidigitallibrary.org |

| Young Citrus Decline | Not detected. | cabidigitallibrary.org |

Contribution to Plant Physiological Processes (e.g., floral differentiation, fruit development)

The role of this compound extends beyond pathology into fundamental plant physiological processes. In a study on the underground floral differentiation of Erythronium japonicum, 1-O-Gentisoyl-D-glucoside was identified as one of the metabolites present during this developmental stage. semanticscholar.org The accumulation of various phenolic compounds, including this compound, during flower development suggests their significance in this process. semanticscholar.org

In citrus, the appearance of gentisoyl-β-D-glucose is noted as one of the biochemical changes that occur early in an infection. annualreviews.org While its direct role in symptom production is thought to be minimal, its presence in flower buds, which have been found to be as suitable as bark for its extraction, points to its involvement in the reproductive tissues of the plant. annualreviews.org The lopsided and poorly colored development of fruit on HLB-infected trees is a well-documented symptom, and the metabolic disruptions, including the accumulation of this compound, likely contribute to these developmental abnormalities. agriculturejournals.cz

Ecological Role in Plant Adaptation to Stressors

Plants produce a wide array of secondary metabolites, including phenolic compounds like this compound, in response to environmental stressors. These compounds play a crucial ecological role in the plant's ability to adapt to unfavorable conditions. For instance, plant species in harsh Mediterranean ecosystems produce a variety of phenolic compounds to cope with stressors such as high temperatures, water scarcity, and herbivory. nih.gov

The synthesis of this compound in response to pathogen attack is a clear example of its role in biotic stress adaptation. cabidigitallibrary.org The accumulation of this compound is part of the plant's defense system. researchgate.net While direct research on the role of this compound in abiotic stress is less extensive, the general function of related phenolic compounds suggests it may contribute to tolerance against various environmental challenges. The release of volatile organic compounds, which can include derivatives of phenolic compounds, is a known plant response to both biotic and abiotic stresses, serving as signals to prepare the plant for impending threats. mdpi.com

Advanced Analytical Methodologies for Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of gentisoyl glucoside from biological matrices involves its efficient extraction and the preparation of a clean sample suitable for instrumental analysis. The specific protocol can vary depending on the source material, but generally involves solvent extraction followed by purification steps.

Plant materials, such as leaves or stems, are often prepared by lyophilization (freeze-drying) to remove water and preserve the chemical integrity of the constituents. nih.govdovepress.com The dried material is then typically ground into a fine powder to increase the surface area for solvent interaction. nih.govdovepress.comuniv-bouira.dzfrontiersin.org

Solvent extraction is the most common method for isolating this compound and other phenolic compounds. Aqueous methanol (B129727) solutions are frequently employed, with concentrations ranging from 70% to 80% (v/v). nih.govdovepress.comfrontiersin.orguminho.pt The process may involve maceration at room temperature, vortexing, ultrasonication, or heat reflux to enhance extraction efficiency. nih.govuniv-bouira.dz For instance, one method involves dissolving 100 mg of lyophilized powder in 1.2 mL of 70% methanol, followed by intermittent mixing and overnight incubation at 4°C. nih.gov Another approach uses a 1-hour extraction of 1 gram of sample in 30 mL of 80% methanol/water at room temperature with agitation. uminho.pt

Following extraction, the crude extract is typically centrifuged to remove solid debris. nih.gov The resulting supernatant is then filtered, often through a 0.22 µm or 0.20 µm pore size filter, to ensure the final solution is free of particulates before injection into analytical instruments like HPLC systems. nih.govuniv-bouira.dz In some cases, the solvent is evaporated under reduced pressure, and the residue is redissolved in a suitable solvent for analysis. univ-bouira.dzuminho.pt

| Preparation Step | Description | Common Methods/Reagents | Source Citation |

|---|---|---|---|

| Drying | Removal of water from the plant material to prevent degradation and facilitate grinding. | Lyophilization (Freeze-drying), Air-drying in shade. | nih.govdovepress.comuniv-bouira.dz |

| Grinding | Reducing the particle size of the dried sample to increase surface area for extraction. | Mixer mill, Electric mill. | nih.govdovepress.comuniv-bouira.dz |

| Extraction | Isolating the target compound from the solid matrix using a solvent. | Aqueous Methanol (70-80%), Maceration, Ultrasonication, Heat Reflux. | nih.govdovepress.comfrontiersin.orguminho.pt |

| Purification | Removing solid particles and interfering substances from the crude extract. | Centrifugation, Filtration (0.22 µm or 0.20 µm filters). | nih.govuniv-bouira.dz |

**5.2. Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of this compound from complex plant extracts. Various techniques are employed, from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound. nih.govfrontiersin.org These methods offer high resolution, sensitivity, and reproducibility. The separation is most commonly achieved using reversed-phase columns, particularly C18 columns. univ-bouira.dzconicet.gov.ar

The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic acid or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. univ-bouira.dzuminho.pt For example, a UHPLC method for analyzing metabolites in Dendrobium officinale utilized a gradient of water with 0.1% formic acid and acetonitrile. nih.gov Similarly, the analysis of phenolics in Cistus ladanifer used a mobile phase of 2.5% aqueous acetic acid and acetonitrile. uminho.pt

Detection is usually performed with a Diode Array Detector (DAD) or a UV detector, with monitoring wavelengths set around 280 nm, where many phenolic compounds absorb. uminho.pt The use of core-shell column technology can significantly shorten analysis times to under 12 minutes while maintaining high efficiency, making it suitable for standard HPLC instruments. conicet.gov.ar UHPLC systems, in particular, provide enhanced performance with faster analysis times and better resolution compared to conventional HPLC. nih.gov

| Technique | Column | Mobile Phase | Detection | Source Citation |

|---|---|---|---|---|

| UHPLC-MS/MS | Not specified | A: Water with 0.1% Formic Acid; B: Acetonitrile | MS/MS | nih.gov |

| HPLC-DAD-ESI/MS | Waters Spherisorb S3 ODS-2 C18 (4.6 mm × 150 mm, 3 µm) | A: 2.5% Acetic Acid in Water; C: Acetonitrile | DAD (280 nm) | uminho.pt |

| RRLC-ESI-TOF-MS | Zorbax Eclipse Plus C18 (150 × 4.6 mm, 1.8 µm) | A: 0.5% Aqueous Acetic Acid; B: Acetonitrile | DAD, ESI-MS | univ-bouira.dz |

| UHPLC-QTOF-MS | Not specified | Aqueous and organic phases with acidifier | QTOF-MS | mdpi.com |

Fast Centrifugal Partition Chromatography (FCPC) is a liquid-liquid separation technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample and ensuring high recovery rates. nomadlabs.eukromaton.com It is particularly useful for the fractionation and purification of compounds from complex natural extracts.

FCPC has been successfully applied to fractionate secondary metabolites from orange leaves, which led to the detection of this compound. cabidigitallibrary.org In one study, a biphasic solvent system composed of ethanol/butanol/water (20/80/100, v/v/v) was used. cabidigitallibrary.org The aqueous phase served as the mobile phase, which was pumped through the spinning rotor. cabidigitallibrary.org This technique allowed for the separation of compounds into different fractions based on their partition coefficients, revealing numerous compounds that were otherwise unresolved in direct HPLC analysis of the crude extract. cabidigitallibrary.org Although not applied directly to this compound, FCPC has also been used effectively for the large-scale purification of the structurally related secoiridoid gentiopicroside (B1671439) from Gentiana lutea root extract, demonstrating its power and scalability for purifying glycosides. nomadlabs.eu

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening of plant extracts to detect the presence of certain classes of compounds, including glycosides. researchgate.netchemistryjournal.net It serves as a preliminary step before more sophisticated analyses like HPLC. mdpi.com For the analysis of glycosides, silica (B1680970) gel plates are commonly used as the stationary phase.

While specific TLC protocols for this compound are not extensively detailed, general methods for glycosides are applicable. A developing solvent system, or mobile phase, is chosen to achieve separation of the components in the extract. researchgate.net For example, a solvent system of chloroform-methanol-water (65:35:10, v/v/v) has been used for the analysis of ginsenosides, another class of glycosides. researchgate.net After development, the separated compounds on the TLC plate are visualized. This can be done by observing the plate under UV light (254 nm or 360 nm) if the compounds are fluorescent or quench fluorescence. epfl.ch Alternatively, chemical spray reagents can be used. For instance, a diphenylamine-based reagent can be sprayed on the plate, which upon heating, produces colored spots for glycolipids and likely other glycosides. epfl.ch

**5.3. Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or UHPLC, is a powerful tool for the structural characterization and unambiguous identification of compounds like this compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules such as glycosides, as it minimizes fragmentation during the ionization process. frontiersin.orgresearchgate.net ESI-MS is commonly operated in negative ion mode for the analysis of phenolic compounds, where it detects the deprotonated molecule [M-H]⁻. researchgate.netugr.es

For this compound, ESI-MS analysis consistently identifies a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 315. mdpi.comugr.es In a study profiling potato leaves, several isomers of this compound were tentatively identified with a precursor ion at m/z 315. ugr.es High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), can provide a highly accurate mass measurement, such as m/z 315.1031 for this compound, corresponding to the molecular formula C₁₃H₁₆O₉. mdpi.com

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented. The fragmentation of the [M-H]⁻ ion of this compound (m/z 315) typically yields a characteristic product ion at m/z 153. ugr.es This fragment corresponds to the loss of the glucose moiety (162 Da) and represents the deprotonated gentisic acid aglycone, confirming the core structure of the molecule. mdpi.comugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including glycosides like this compound. encyclopedia.pubnih.govemerypharma.com It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. slideshare.net

The process of structural elucidation by NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. emerypharma.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons. encyclopedia.pub COSY identifies protons that are coupled to each other, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

For glycosides, NMR is essential for determining the nature of the sugar moiety, the anomeric configuration (α or β), the site of glycosylation on the aglycone, and the sequence of sugars in oligosaccharides. nih.gov The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and definitive characterization of natural products like this compound. researchgate.net

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods based on the absorption or emission of light are widely used for the detection and quantification of this compound and related compounds.

UV-Vis Spectroscopy: this compound, like other phenolic compounds, possesses chromophores that absorb light in the ultraviolet-visible region of the electromagnetic spectrum. HPLC systems equipped with a photodiode array (PDA) or UV-Vis detector can monitor the elution of this compound from the column at its specific maximum absorption wavelength. cabidigitallibrary.org The characteristic UV spectrum can also aid in the initial identification of the class of the compound. cabidigitallibrary.org

Fluorescence Spectroscopy: A key characteristic of this compound is its fluorescence. ufl.edu Early studies on citrus greening disease utilized the violet or violet-blue fluorescence of this compound for its detection in plant tissues. ufl.edu This property allows for highly sensitive and selective detection. The fluorescence can be observed directly, for instance, on thin-layer chromatography (TLC) plates under UV light. ufl.edu

Integrated Metabolomics and Transcriptomics Approaches

The integration of metabolomics and transcriptomics offers a powerful systems biology approach to understand the biological roles and regulatory mechanisms of compounds like this compound. frontiersin.org This strategy involves the simultaneous analysis of the metabolome (the complete set of small-molecule metabolites) and the transcriptome (the complete set of RNA transcripts) within a biological sample.

By correlating changes in the abundance of metabolites with changes in gene expression levels, researchers can identify genes and metabolic pathways associated with the biosynthesis or function of specific compounds. nih.govfrontiersin.org For example, an integrated analysis of litchi mutants identified 1-O-gentisoyl-D-glucoside as a differentially accumulated metabolite and linked its presence to changes in the expression of genes in related pathways. frontiersin.org Similarly, studies in eggplant and macadamia have used this approach to investigate the biosynthesis of phenolic compounds. mdpi.comfrontiersin.org

The typical workflow involves:

Profiling metabolites using techniques like LC-MS (often HRMS). frontiersin.org

Sequencing RNA to determine gene expression levels (RNA-Seq). frontiersin.org

Statistical analysis to identify correlations between differentially accumulated metabolites and differentially expressed genes. mdpi.comnih.gov

Mapping these findings onto known metabolic pathways to elucidate regulatory networks. mdpi.com

This integrated approach provides a holistic view of the molecular processes underlying the production and accumulation of this compound in biological systems. tandfonline.com

Mechanistic Investigations of Biological Activities in Vitro Studies

Evaluation of Antioxidant Activity in Cell-Free and Cellular Systems

The antioxidant potential of gentisoyl glucoside and its aglycone, gentisic acid, has been explored through various in vitro models, including both cell-free and cellular-based assays. The structural characteristics of these compounds, particularly the presence of hydroxyl groups on an aromatic ring, suggest inherent antioxidant capabilities. ontosight.ai

In cell-free systems, which measure the direct radical scavenging ability of a compound, extracts containing this compound have demonstrated notable activity. For instance, studies on plant extracts where this compound is a constituent have shown significant antioxidant effects. frontiersin.org A study on Dendrobium officinale found that the levels of 1-O-Gentisoyl-β-D-glucoside, along with other phenolic compounds, were positively correlated with antioxidant activity as measured by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. frontiersin.orgnih.gov Similarly, extracts of Salvia verbenaca, also containing this compound, exhibited considerable free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 59.9 ± 8.7 μg/mL. nih.gov

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of antioxidant potential by considering aspects like cell uptake and metabolism. In a study using Caco-2 cells, tortillas enriched with anthocyanins from a specific barley genotype, which also produced gentisic acid under certain pH conditions, showed significant cellular antioxidant activity. umanitoba.ca While direct data on the cellular antioxidant activity of isolated this compound is limited, the performance of flavonoids with similar structural motifs in CAA assays suggests that the cellular environment can influence antioxidant efficacy. nih.govscienceopen.com For example, the antioxidant activities of various flavonoids have been linked to their ability to upregulate antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase within cells. nih.gov

The glycosylation of gentisic acid to form this compound can influence its physicochemical properties, such as solubility, which in turn may affect its bioavailability and antioxidant activity in biological systems. ontosight.ai It has been observed that the addition of sugar moieties to certain flavonoids can sometimes reduce their antioxidant activity compared to the aglycone form. mdpi.com

Table 1: Antioxidant Activity of Extracts Containing this compound

| Plant Source | Assay | Finding |

| Dendrobium officinale | ABTS | Positive correlation between 1-O-Gentisoyl-β-D-glucoside levels and antioxidant activity. frontiersin.orgnih.gov |

| Salvia verbenaca | DPPH | Extract containing this compound showed an IC50 of 59.9 ± 8.7 μg/mL. nih.gov |

| Pigmented Barley Tortillas | CAA | Formulations that produced gentisic acid demonstrated cellular antioxidant activity. umanitoba.ca |

Assessment of Anti-inflammatory Potential in Cellular Models

The anti-inflammatory properties of this compound and related compounds have been investigated using cellular models, primarily focusing on their ability to modulate inflammatory pathways in macrophage cell lines like RAW 264.7. nih.govjpionline.orgjapsonline.com These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and various pro-inflammatory cytokines. nih.govresearchgate.net

Extracts containing secoiridoid glycosides, which are sometimes found alongside this compound in certain plants, have been shown to inhibit the production of NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells. researchgate.net For instance, certain secoiridoid glycosides from Gentianella azurea were found to inhibit NO production with IC50 values as low as 0.69 ± 0.23 μM. nih.gov While these are not this compound itself, they demonstrate the anti-inflammatory potential of glycosylated natural products in this type of assay.

Studies on extracts from Salvia verbenaca, which have been identified to contain this compound, have demonstrated significant anti-inflammatory effects in animal models of colitis. nih.gov These effects were associated with a reduction in oxidative stress markers and the expression of pro-inflammatory cytokines such as IL-6, IL-12a, IL-1β, and MCP-1. nih.gov The anti-inflammatory mechanism of action for many phenolic compounds is linked to the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory cascade. cu.edu.eg

While direct studies on isolated this compound are not abundant, the general anti-inflammatory activity of phenolic compounds and their glycosides is well-documented. mdpi.com The inhibition of NO production in LPS-stimulated RAW 264.7 cells is a common screening method for anti-inflammatory drugs, and the ability of various plant extracts containing these compounds to modulate this response suggests their potential as anti-inflammatory agents. nih.govebi.ac.uk

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase by the aglycone)

The inhibitory effects of gentisic acid, the aglycone of this compound, on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase have been investigated as a potential mechanism for managing hyperglycemia. researchgate.netmdpi.com It is believed that after ingestion, glycosides like this compound are hydrolyzed, and the resulting aglycone, gentisic acid, is what primarily exerts biological activity. researchgate.netmdpi.com

In vitro studies have demonstrated that gentisic acid exhibits inhibitory activity against both α-amylase and α-glucosidase. researchgate.netmdpi.com The inhibition was found to be dose-dependent. mdpi.comresearchgate.net For α-amylase, the IC50 value for gentisic acid was reported as 2.07 ± 0.3 mg/mL, which was less potent than the positive control, acarbose (B1664774) (IC50 of 0.717 ± 0.054 mg/mL). mdpi.com Similarly, for α-glucosidase, gentisic acid showed an IC50 of 1.69 ± 0.027 mg/mL, again being less potent than acarbose (IC50 of 0.00084 ± 0.00007 mg/mL). mdpi.com These findings suggest a moderate inhibitory potential of gentisic acid on these key digestive enzymes. mdpi.comresearchgate.net

Other studies have also highlighted the role of gentisic acid and its derivatives in enzyme inhibition. For instance, gentisic acid 5-O-β-d-xyloside was found to have an inhibition rate between 56% and 75% on α-glucosidase and α-amylase. researchgate.netmdpi.com Furthermore, in a study on Pistacia vera leaves, it was noted that gentisic acid was one of the compounds that inhibited both α-amylase and α-glucosidase. brieflands.com Another study identified gentisic acid as one of the dominant inhibitors of α-glucosidase based on an activity contribution rate. scilit.com

Table 3: In Vitro Enzyme Inhibitory Activity of Gentisic Acid

| Enzyme | IC50 of Gentisic Acid (mg/mL) | IC50 of Acarbose (Positive Control) (mg/mL) |

| α-Amylase | 2.07 ± 0.3 mdpi.com | 0.717 ± 0.054 mdpi.com |

| α-Glucosidase | 1.69 ± 0.027 mdpi.com | 0.00084 ± 0.00007 mdpi.com |

In Silico Approaches for Bioactivity Prediction and Mechanism Elucidation

In silico methods, such as molecular docking, have been employed to predict the bioactivity of this compound and its aglycone, gentisic acid, and to elucidate their potential mechanisms of action at a molecular level. researchgate.netmdpi.com These computational techniques simulate the interaction between a small molecule and a target protein, providing insights into binding affinities and modes.

Molecular docking studies have been conducted to evaluate the interaction of gentisic acid with various enzymes involved in diabetes management. researchgate.netmdpi.comnih.gov These studies predicted that gentisic acid could interact with the active sites of α-amylase and α-glucosidase, which aligns with the in vitro enzyme inhibition results. researchgate.netmdpi.com The docking of gentisic acid into the α-amylase receptor showed interactions with key amino acid residues. researchgate.net Similarly, interactions were predicted with the α-glucosidase receptor. researchgate.net Beyond these, docking studies have also explored the interaction of gentisic acid with other diabetes-related targets like dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), and glycogen (B147801) phosphorylase, with moderate binding affinities reported. researchgate.netmdpi.com

Regarding this compound itself, a molecular docking study investigating the anti-trypanosomal activity of compounds from Eugenia uniflora found that gentisic acid-5-O-glucoside exhibited the best binding to the triosephosphate isomerase (TIM) enzyme of Trypanosoma brucei, with a docking score of -21.11 kcal/mol. researchgate.net This suggests a strong interaction with the enzyme's binding site. researchgate.net In the context of inflammation, docking studies of compounds from Albizia anthelmintica, including this compound, showed that glucoside derivatives had stronger binding to 5-lipoxygenase (5-LOX) than phenolic acids. cu.edu.eg These glucosides also demonstrated better binding towards COX-2 than COX-1. cu.edu.eg

Furthermore, molecular docking has been used to understand the inhibitory mechanism of gentisic acid on polyphenoloxidase (PPO), revealing that it binds to the active site through hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Table 4: Predicted Binding Affinities of Gentisic Acid to Various Receptors from In Silico Docking

| Target Receptor | Binding Affinity (kcal/mol) |

| Glycogen phosphorylase (GP) | -6.3 mdpi.com |

| Dipeptidyl-peptidase 4 (DPP4) | -6.1 researchgate.net |

| Protein tyrosine phosphatase 1B (PTP1B) | -6.1 researchgate.net |

Naturally Occurring Derivatives and Analogues in Academic Research

Structural Characterization of Acyl Secoiridoid Glycosides Containing the Gentisoyl Moiety (e.g., 6'-gentisoyl 8-epikingiside, 2'-gentisoyl gelidoside)

A key area of research has been the isolation and structural elucidation of complex natural products where a gentisoyl group is attached to a larger scaffold, such as a secoiridoid glycoside. In a notable study on the constituents of Gentiana siphonantha, a plant from the Gentianaceae family, two new acyl secoiridoid glycosides were identified: 6'-gentisoyl 8-epikingiside and 2'-gentisoyl gelidoside. glycoscience.ruscience.gov

The determination of their complex structures was primarily accomplished through a combination of high-field Nuclear Magnetic Resonance (NMR) techniques. glycoscience.ruscience.govbiocrick.com These advanced spectroscopic methods are essential for unambiguously assigning the connectivity and stereochemistry of such intricate molecules. The research distinguished these new compounds from other known secoiridoids isolated from the same plant, such as gentiolactone, gentiopicroside (B1671439), sweroside, gelidoside, and trifloroside. glycoscience.ruscience.govbiocrick.com The identification of 6'-gentisoyl 8-epikingiside was also noted in a review of iridoid glycosides from Gentiana plants. researchgate.net

Table 1: Acyl Secoiridoid Glycosides with Gentisoyl Moiety

| Compound Name | Core Moiety | Acyl Group Position | Source Organism |

| 6'-gentisoyl 8-epikingiside | 8-epikingiside | 6' | Gentiana siphonantha |

| 2'-gentisoyl gelidoside | Gelidoside | 2' | Gentiana siphonantha |

Comparative Studies with Structurally Related Gentisic Acid Glycosides and Esters

Comparative research on related gentisic acid glycosides and esters helps to highlight the unique properties conferred by different structural modifications to the parent gentisic acid molecule.

Gentisic Acid Glycosides: Gentisic acid, like gentisoyl glucoside, can form glycosidic bonds with various sugars at its 5-hydroxyl group. Research has identified several such glycosides in nature, often in response to biological stress.

In cherry (Prunus yedoensis) stems infected with Taphrina wiesneri, researchers isolated and identified gentisic acid-5-β-d-glucopyranoside, noting its accumulation was significantly higher in infected stems compared to healthy ones. tandfonline.com A novel, more complex glycoside, gentisic acid-5-β-(2′-β-l-rhamnopyranosyl-d-glucopyranoside), was also characterized from the same source. tandfonline.com

In tomato plants, which accumulate gentisic acid as a defense molecule, the primary conjugate found is not a glucoside but a xyloside: GA 5-O-β-D-xyloside. oup.com This differs from salicylic (B10762653) acid, a related defense compound, which accumulates as a glucoside in tomatoes. oup.com

In grapevines (Vitis vinifera) responding to infection from 'Candidatus Phytoplasma solani', a strong accumulation of gentisic acid and its glucoside derivatives was observed, alongside salicylic acid. nih.gov

These studies show that while the core gentisic acid structure is conserved, the specific sugar moiety attached can vary between plant species and in response to different stimuli.

Gentisic Acid Esters: The esterification of gentisic acid's carboxyl group with various alcohols creates another class of derivatives with distinct physicochemical and biological properties.

A comparative study evaluated five different gentisic acid ester derivatives for their potential as skin-lightening agents. researchgate.net The research correlated properties like skin permeation rates, tyrosinase inhibition, and cytotoxicity. The methyl and ethyl esters (methyl gentisate and ethyl gentisate) were identified as promising candidates based on a balance of high skin permeation and tyrosinase inhibition. researchgate.net

Another study compared the antioxidant activity of phenolic acids and their esters in bulk oil systems. researchgate.net It was noted that esters of phenolic acids are more suitable antioxidants for oil-based systems due to better solubility compared to the parent acids. The study found that the antioxidant activity of gentisic acid was among the highest. researchgate.net

These comparative analyses underscore how modifying the gentisic acid core—either by glycosylation at a hydroxyl group or esterification at the carboxyl group—leads to a wide array of compounds with tailored properties and functions, from plant defense to potential cosmetic applications.

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of gentisoyl glucoside is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. frontiersin.org The gentisic acid moiety is synthesized from this pathway, which is then glycosylated to form this compound. While the general pathway is understood, the specific enzymatic steps and regulatory networks governing the synthesis of this compound remain to be fully elucidated.

Future research should focus on identifying and characterizing the specific enzymes involved in the final steps of this compound biosynthesis. Of particular interest are the UDP-glycosyltransferases (UGTs), a large family of enzymes responsible for attaching sugar moieties to various acceptor molecules. mdpi.com Studies on related phenolic compounds, such as salicylic (B10762653) acid, have identified specific UGTs that catalyze their glycosylation. researchgate.netnih.govuniprot.org For instance, a novel xylosyltransferase with high specificity for gentisic acid has been discovered in tomato, suggesting that various sugar donors may be utilized in the formation of gentisic acid conjugates. oup.com The identification and functional characterization of the UGTs responsible for the glucosylation of gentisic acid will be a critical step in understanding its biosynthesis.

Furthermore, the regulatory mechanisms that control the expression of these biosynthetic genes in response to developmental cues and environmental stimuli need to be investigated. This includes studying the role of transcription factors and signaling pathways that are activated during stress responses, leading to the upregulation of this compound production.

Comprehensive Metabolomic Profiling in Diverse Plant Species Under Various Environmental Stresses

Metabolomic studies have been instrumental in identifying the presence and accumulation of this compound in a range of plant species, often in response to stress. A notable example is the significant increase of this compound in citrus trees affected by Huanglongbing (HLB), also known as citrus greening disease. ufl.educabidigitallibrary.org Its presence has also been reported in metabolomic analyses of Macadamia ternifolia, Dendrobium officinale, Solanum tuberosum (potato), and eggplant. frontiersin.orgscispace.comugr.esmdpi.com

Future research should aim for a more comprehensive metabolomic profiling of this compound across a wider diversity of plant species and under a broader range of environmental stresses, including biotic and abiotic factors. This will help to establish the prevalence of this compound in the plant kingdom and its potential as a common or species-specific stress marker. Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), will be crucial for the accurate quantification of this compound in complex plant extracts.

The following table summarizes the plant species in which this compound has been identified through metabolomic studies:

| Plant Species | Family | Observed Context |

| Citrus sinensis (Sweet Orange) | Rutaceae | Huanglongbing (HLB) disease ufl.educabidigitallibrary.org |

| Macadamia ternifolia | Proteaceae | Nutshell development frontiersin.org |

| Dendrobium officinale | Orchidaceae | General metabolome, antioxidant activity scispace.com |

| Solanum tuberosum (Potato) | Solanaceae | Leaf extract analysis ugr.es |

| Solanum melongena (Eggplant) | Solanaceae | Grafting studies mdpi.com |

| Erythronium japonicum | Liliaceae | Floral differentiation semanticscholar.org |

| Salvia verbenaca | Lamiaceae | Intestinal anti-inflammatory effects of extract ugr.es |

Advanced Mechanistic Studies of Biological Roles in Plant Physiology and Defense

The accumulation of this compound in diseased plants strongly suggests its involvement in plant defense mechanisms. Its precursor, gentisic acid, is a known signaling molecule in plant defense, often associated with systemic acquired resistance (SAR). The glycosylation of gentisic acid to form this compound may serve several purposes, including detoxification, transport, and storage of the active compound, which can be released upon pathogen attack through the action of glucosidases.

Advanced mechanistic studies are needed to precisely define the biological role of this compound in plant physiology and defense. This could involve the use of plant lines with altered levels of this compound, either through genetic engineering or by treating plants with inhibitors or enhancers of its biosynthetic pathway. By challenging these plants with various pathogens, researchers can assess the direct contribution of this compound to disease resistance.

Furthermore, investigating the subcellular localization of this compound and the enzymes involved in its metabolism will provide insights into its mode of action. Understanding how and where the compound is stored and mobilized during a defense response will be key to unraveling its function.

Development of Enhanced Analytical Biomarker Assays for Plant Health Diagnostics

The strong correlation between elevated levels of this compound and citrus greening disease has led to its investigation as a potential biomarker for early disease detection. ufl.educabidigitallibrary.org Early chemical analyses of HLB-affected citrus tissues identified a fluorescent compound that was later confirmed to be this compound. cabidigitallibrary.org This fluorescence property was utilized in early diagnostic tests.

Future efforts should focus on developing more sensitive, specific, and field-deployable analytical assays for the detection of this compound as a plant health biomarker. This could include the development of antibody-based assays, such as ELISA, or the use of specific biosensors. These enhanced diagnostic tools would allow for rapid and large-scale screening of crops for early signs of stress or disease, enabling timely intervention and management strategies.

The development of such assays would require the production of high-purity this compound for use as a standard and for antibody production. This highlights the need for efficient methods for its chemical synthesis or purification from natural sources.

Exploration of Chemical Biology and Synthetic Approaches for Research Applications

The availability of pure this compound is essential for many of the proposed research directions, including mechanistic studies and the development of diagnostic assays. While it can be isolated from plant sources, this process can be laborious and yield low quantities. Therefore, the development of efficient and scalable chemical synthesis methods is of high importance.

General methods for the synthesis of glycosides are well-established and typically involve the reaction of a protected sugar donor with an alcohol in the presence of a catalyst. google.comgoogle.com A process for preparing various glycosides by reacting a monosaccharide with an alcohol in the presence of a perfluorosulfonic acid resin has been patented. google.com While these general methods could be adapted for the synthesis of this compound, specific procedures tailored to this compound are not widely available in the scientific literature. datapdf.com

Future research in chemical biology could focus on developing a robust and stereoselective synthesis of this compound. This would not only provide a reliable source of the compound for research but also allow for the synthesis of labeled analogues (e.g., with stable isotopes or fluorescent tags). These chemical tools would be invaluable for tracing the metabolic fate of this compound in plants and for studying its interactions with other molecules. Furthermore, the synthesis of a library of related derivatives could help in structure-activity relationship studies to identify the key structural features required for its biological activity.

Q & A

Q. What are the primary structural identifiers and analytical techniques for confirming the molecular identity of gentisoyl glucoside?

this compound (CAS: 23445-11-6) is a phenolic glucoside with the molecular formula C₁₃H₁₆O₉. Structural confirmation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : To resolve the glycosidic linkage (β-configuration) and aromatic substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., m/z 316.09 for the aglycone fragment).

- Chromatography (HPLC/UPLC) : Paired with UV-Vis detection to assess purity and retention time consistency .

Q. Which methodological approaches are recommended for quantifying this compound in plant extracts or biological matrices?

Quantification often employs:

- Spectrophotometric assays (e.g., Folin-Ciocalteu for total phenolics, adjusted for glucoside specificity) .

- Reverse-phase HPLC with diode-array detection (DAD), using cyanidin-3-β-glucoside as a reference for calibration curves .

- Enzymatic hydrolysis (β-glucosidase) followed by glucose detection via glucose oxidase assays to confirm glucoside integrity .

Q. What are the established synthetic routes for this compound, and how are yields optimized?

Synthesis typically involves:

- Transglycosylation : Using dextransucrase or similar enzymes to transfer glucose from sucrose to gentisic acid. Reaction optimization (e.g., 355 mM sucrose, 650 mU/mL enzyme) can achieve yields >35% .

- Chemical glycosylation : Protecting-group strategies (e.g., acetylated glucose donors) with acid-catalyzed coupling to the phenolic hydroxyl group .

Q. How can this compound be isolated from natural sources, and what purity thresholds are critical for in vitro studies?

Isolation from fennel seeds or similar Apiaceae species involves:

- Solvent extraction (ethanol/water mixtures) followed by solid-phase chromatography (C18 columns).

- Purity >99% (confirmed by COA/SDS documentation) is essential to avoid interference in bioactivity assays .

Advanced Research Questions

Q. How can a Quality by Design (QbD) framework be applied to optimize this compound formulation stability in pharmaceutical matrices?

- Critical Quality Attributes (CQAs) : Include pH sensitivity, thermal degradation kinetics, and surfactant interactions (e.g., lauryl glucoside compatibility).

- D-optimal experimental designs (e.g., 13-run matrices) to test variables like excipient ratios, surfactant concentrations, and polyol stabilizers. Statistical modeling (Modde 12.1) evaluates factor significance .

Q. What advanced statistical models are suitable for resolving contradictions in this compound bioactivity data across studies?

- Multivariate ANOVA : To account for variables like extraction methods, solvent polarity, and cell-line variability.

- Meta-regression : Adjusts for batch-to-batch purity differences (e.g., lauryl glucoside contamination in patch-test materials ).

- Machine learning : Predicts structure-activity relationships using cheminformatics tools (SDF/MOL files ).

Q. What experimental strategies address the low sensitivity of this compound detection in complex biological fluids?

- Electrochemical sensors : Glassy carbon electrodes (GCE) functionalized with molecularly imprinted polymers (MIPs) for glucoside-specific binding.

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 316→152) enhance specificity in plasma/serum .

Q. How do molecular dynamics simulations improve the understanding of this compound interactions in lipid bilayers or protein binding?

- Coarse-grained MD : Models glucoside-detergent interactions (e.g., critical micelle concentration) in membrane protein studies.

- Free energy perturbation (FEP) : Quantifies binding affinities to targets like COX-2 or antioxidant enzymes .

Q. What are the key challenges in reconciling in vitro antioxidant data with in vivo pharmacokinetic profiles of this compound?

Q. How can this compound’s role in plant stress responses be mechanistically dissected using omics approaches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.